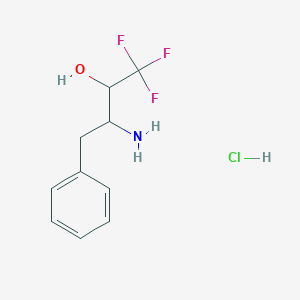

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride

Descripción general

Descripción

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride is a biochemical compound used for proteomics research . Its molecular formula is C10H12F3NO•HCl, and it has a molecular weight of 255.66 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H12F3NO•HCl . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The presence of three fluorine atoms suggests that the compound contains a trifluoro group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C10H12F3NO•HCl, and the molecular weight is 255.66 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Chemical Reactivity and Derivative Formation : The molecule 4-amino-3-phenylbutanoic acid, which is structurally related to 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol hydrochloride, demonstrates reactivity allowing for the preparation of tetrazole-containing derivatives. This process involves replacing the terminal amino group with a tetrazol-1-yl fragment (Putis, Shuvalova, & Ostrovskii, 2008).

Synthesis of Fluorinated Amino Acids : Stereoselective syntheses of fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine have been achieved from compounds related to this compound. This involves conversion to a chiral oxazoline, followed by oxidative rearrangement and hydrogenation (Pigza, Quach, & Molinski, 2009).

Formation of Trifluoromethylated Compounds : 4,4,4-Trifluoro-3-hydroxy-1-phenylbutane-1-one, a compound similar to this compound, is used in the creation of trifluoromethylated oxaphospholanes. This involves a series of reactions leading to the formation of various structurally complex and thermally unstable compounds (Ratner, Lork, Pashkevich, & Röschenthaler, 1997).

Synthesis of Aminobutyric Acids : Research on 4-amino-3-phenylbutanoic acid hydrochloride, a structurally similar molecule, focuses on synthesizing β-substituted γ-aminobutyric acid derivatives, which are of interest due to their pharmacological potential. Various methods for synthesizing these compounds have been explored, demonstrating the chemical versatility of these molecules (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Propiedades

IUPAC Name |

3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7;/h1-5,8-9,15H,6,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAURFWFKGJLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(F)(F)F)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzenecarboxamide](/img/structure/B2654284.png)

![1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2654288.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2654289.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[cyclohexyl(pyridin-3-yl)methyl]amino}acetamide](/img/structure/B2654293.png)

![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide](/img/structure/B2654307.png)